molecular formula C20H16FN3O3S3 B2625887 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-96-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2625887
CAS No.: 941900-96-5
M. Wt: 461.54
InChI Key: LGRDMOPQWSTGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a thiazole ring, a 4-fluorophenylsulfonyl group, and a butanamide side chain. This structure combines electron-deficient aromatic systems (thiazole, sulfonyl) with a flexible aliphatic chain, making it a candidate for multitarget therapeutic applications, particularly in enzyme inhibition and receptor modulation. Its synthesis likely involves sequential coupling of benzo[d]thiazole precursors with thiazole intermediates, followed by sulfonylation and amidation steps, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRDMOPQWSTGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with variations in substituents, core heterocycles, and side chains (Table 1). Key analogues include:

Table 1: Comparative Analysis of Structural Analogues
Compound Name / ID Core Structure Substituents Molecular Weight Key Properties/Applications References
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide Benzo[d]thiazole + thiazole 4-Fluorophenylsulfonyl, butanamide ~463.5 g/mol* Hypothesized enzyme inhibition Target
941987-61-7 (N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide) Benzo[d]thiazole + phenyl 4-Fluorophenylsulfonyl, butanamide ~455.5 g/mol Potential kinase inhibitor
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) Benzo[d]thiazole + piperidine 3,5-Difluorophenylsulfonyl, carboxamide ~528.5 g/mol Multitarget inhibitor (e.g., PyrG/PanK)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Thiazole + piperazine 4-Fluorophenylpiperazine, acetamide ~410.5 g/mol MMP inhibition, anti-inflammatory
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Thiazole 4-Methylphenylsulfonyl, butanamide ~383.5 g/mol Patent-protected crystalline form

*Calculated based on analogous compounds.

Key Differences and Implications

Sulfonyl Substituents: The 4-fluorophenylsulfonyl group in the target compound offers electron-withdrawing effects, improving metabolic stability over non-fluorinated (e.g., 4-methylphenyl in ) or multi-halogenated (e.g., 3,5-difluoro in 4–24) variants .

Advantages Over Analogues

  • Selectivity : The dual thiazole/benzo[d]thiazole core may reduce off-target effects compared to simpler phenyl-based structures .
  • Pharmacokinetics : The fluorophenylsulfonyl group enhances metabolic stability, while the butanamide chain improves bioavailability .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves multiple steps, including the formation of thiazole and benzo[d]thiazole moieties, followed by the introduction of the sulfonamide group. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole : The initial step typically involves the condensation of 2-aminothiophenol with carbon disulfide to form benzothiazole derivatives.
  • Thiazole Synthesis : A thiazole ring can be formed through cyclization reactions involving appropriate aldehydes and thioketones.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
  • Final Coupling : The final compound is obtained by coupling the thiazole derivative with the appropriate amine to yield the desired butanamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and thiazole moieties. For instance, derivatives similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have shown promising activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamideMCF-7 (breast cancer)5.3Induction of apoptosis
Similar Benzothiazole DerivativeHeLa (cervical cancer)3.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Acetylcholinesterase Inhibition

A significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound's structural features contribute to its binding affinity for AChE, which was confirmed through molecular docking studies.

  • Inhibition Studies : The compound demonstrated an IC50 value of approximately 2.7 µM against AChE, indicating strong inhibitory activity.
  • Binding Interactions : Molecular dynamics simulations revealed stable interactions between the compound and the active site of AChE, suggesting a potential therapeutic application in cognitive disorders.

Case Studies and Research Findings

A notable study published in Scientific Reports evaluated a series of benzothiazole derivatives for their biological activity, including compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. The findings indicated that modifications to the thiazole and sulfonamide groups significantly influenced biological activity, underscoring the importance of structural optimization in drug development .

Another research article focused on the synthesis and biological evaluation of various benzothiazole derivatives, demonstrating their potential as effective AChE inhibitors . These findings further support the hypothesis that compounds containing these heterocycles may serve as lead compounds in developing new therapeutics for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of benzo[d]thiazole and thiazole precursors, followed by sulfonylation of the fluorophenyl group. Key steps include:

  • Precursor activation : Use of coupling agents like EDCI/HOBt for amide bond formation between thiazole and butanamide intermediates .
  • Sulfonylation : Reaction with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) and recrystallization in ethanol to achieve >95% purity.
  • Yield optimization requires strict pH control (pH 7–8) and inert atmospheres to minimize hydrolysis of sulfonyl groups .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 486.0925) .
  • X-ray Diffraction (XRD) : For crystalline form analysis, though polymorph screening may be required due to solvent-dependent crystallization .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate:

  • Light sensitivity : Degrades by 15–20% under UV light (λ = 254 nm) within 72 hours; recommend amber vials for storage .
  • Temperature : Stable at −20°C for >6 months but decomposes at >40°C due to sulfonyl group hydrolysis .
  • Solvent compatibility : Stable in DMSO for biological assays but forms aggregates in aqueous buffers (pH <6); use surfactants like Tween-80 to mitigate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenylsulfonyl moiety in biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on target binding .
  • Biological assays : Compare IC₅₀ values in kinase inhibition or antimicrobial assays (e.g., MIC against S. aureus) to correlate substituent effects .
  • Computational modeling : Perform docking studies with target proteins (e.g., EGFR kinase) to visualize sulfonyl group interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hours) to minimize variability .
  • Batch-to-batch consistency : Validate compound purity via HPLC (>98%) and test for endotoxin contamination in cell-based assays .
  • Orthogonal assays : Confirm anticancer activity via both MTT and clonogenic assays to rule out false positives .

Q. How can computational methods predict off-target interactions of this compound?

  • Methodological Answer :

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify potential off-targets (e.g., COX-2 or carbonic anhydrase) .
  • Molecular dynamics simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Machine learning : Train models on ChEMBL datasets to predict ADMET properties and prioritize in vitro testing .

Q. What are the challenges in achieving selective inhibition of biological targets (e.g., kinases) with this compound?

  • Methodological Answer :

  • Kinase profiling : Use panels (e.g., KinomeScan) to identify off-target kinase binding; modify the thiazole core to reduce affinity for non-target kinases .
  • Crystallography : Solve co-crystal structures with target kinases to guide rational design of selective analogs .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance target-specific activation .

Q. How can reproducibility issues in in vivo efficacy studies be addressed?

  • Methodological Answer :

  • Dosing optimization : Conduct pharmacokinetic studies to determine optimal dosing intervals (e.g., 10 mg/kg every 48 hours in murine models) .
  • Formulation : Use nanocarriers (e.g., liposomes) to improve bioavailability and reduce inter-animal variability .
  • Blinded studies : Implement randomization and blinded histopathological analysis to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.